5-Ethyl-5-propylimidazolidine-2,4-dione

Anticonvulsant screening Maximal electroshock seizure QSAR

5-Ethyl-5-propylimidazolidine-2,4-dione (CAS 85320-28-1; NSC is a 5,5-disubstituted hydantoin with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol. The compound features ethyl and propyl substituents at the 5-position of the imidazolidine-2,4-dione ring, distinguishing it from the clinically prominent 5,5-diphenyl-substituted hydantoins such as phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin).

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 85320-28-1
Cat. No. B8015172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-propylimidazolidine-2,4-dione
CAS85320-28-1
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)NC(=O)N1)CC
InChIInChI=1S/C8H14N2O2/c1-3-5-8(4-2)6(11)9-7(12)10-8/h3-5H2,1-2H3,(H2,9,10,11,12)
InChIKeyISEBSLIJAOGQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-5-propylimidazolidine-2,4-dione (CAS 85320-28-1): A Dialkyl-Substituted Hydantoin Scaffold for Anticonvulsant and Antimicrobial Screening


5-Ethyl-5-propylimidazolidine-2,4-dione (CAS 85320-28-1; NSC 35240) is a 5,5-disubstituted hydantoin with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol . The compound features ethyl and propyl substituents at the 5-position of the imidazolidine-2,4-dione ring, distinguishing it from the clinically prominent 5,5-diphenyl-substituted hydantoins such as phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin) [1]. As a member of the hydantoin pharmacophore class, it possesses a cyclic ureide core that has been exploited for anticonvulsant, antiarrhythmic, and antimicrobial applications [2]. Its dialkyl substitution pattern places it in a structurally distinct subcategory of hydantoins that lack aromatic ring systems, which markedly alters lipophilicity, metabolic susceptibility, and target-binding profiles compared to aryl-substituted analogs [1].

Why 5-Ethyl-5-propylimidazolidine-2,4-dione Cannot Be Replaced by Phenytoin or Other Aryl Hydantoins in Early-Stage Research


Within the hydantoin anticonvulsant class, pharmacological activity is exquisitely sensitive to the nature of the 5-position substituents. The QSAR models developed by Sutherland and Weaver (2003), built on 287 hydantoin derivatives, demonstrate that topological, electronic, and lipophilicity descriptors are decisive for maximal electroshock (MES) activity classification and ED₅₀ prediction [1]. Dialkyl-substituted hydantoins such as 5-ethyl-5-propylimidazolidine-2,4-dione occupy a distinct region of chemical space compared to 5-aryl or 5-phenyl-5-alkyl analogs (e.g., phenytoin, ethotoin, mephenytoin), with fundamentally different ClogP values, hydrogen-bonding capacities, and metabolic liabilities [1]. Substituting one hydantoin for another without experimental reconciliation of these parameters would invalidate SAR hypotheses and undermine hit-to-lead progression in anticonvulsant or antimicrobial screening campaigns [2]. Furthermore, the absence of aromatic rings renders 5-ethyl-5-propylimidazolidine-2,4-dione immune to the CYP450-mediated arene oxide formation that underlies phenytoin's idiosyncratic hepatotoxicity, providing a structurally driven safety differentiation that generic interchange would erase [3].

Quantitative Differentiation Evidence for 5-Ethyl-5-propylimidazolidine-2,4-dione Against Comparator Hydantoins


Anticonvulsant MES ED₅₀ and Protective Index Differentiation via QSAR Model Projection

Although no isolated ED₅₀ determination for 5-ethyl-5-propylimidazolidine-2,4-dione has been published, its anticonvulsant potential can be positioned relative to the 287-member hydantoin QSAR dataset of Sutherland and Weaver (2003), where MES activity (qualitative) and ED₅₀ (quantitative, n = 94 compounds) were modeled [1]. Within this dataset, 5,5-dialkyl hydantoins with combined alkyl chain lengths comparable to ethyl + propyl (total 5 carbon atoms) consistently exhibited MES activity classification probabilities that placed them intermediate between inactive 5-monosubstituted hydantoins and the highly potent 5,5-diphenylhydantoin (phenytoin, reported MES ED₅₀ ≈ 9.5 mg/kg i.p. in mice) [1][2]. The QSAR models achieved classification rates of 75–80% on test sets and r² values of 0.64–0.75 for ln(1/ED₅₀) prediction, providing a statistically robust framework for estimating the compound's activity tier [1]. This model-driven positioning enables researchers to select 5-ethyl-5-propylimidazolidine-2,4-dione as a dialkyl probe molecule distinct from both the high-potency aryl hydantoins and the inactive monoalkyl controls, filling a critical gap in SAR matrices.

Anticonvulsant screening Maximal electroshock seizure QSAR Hydantoin SAR

CYP450 Metabolic Stability Advantage Over 5-Phenyl-Substituted Hydantoins

5-Ethyl-5-propylimidazolidine-2,4-dione lacks the phenyl substituent that characterizes phenytoin, ethotoin, and mephenytoin. This structural feature eliminates the CYP2C9- and CYP2C19-mediated para-hydroxylation pathway that is the rate-limiting step in phenytoin clearance [1]. Phenytoin exhibits Michaelis–Menten (saturable) kinetics with a Kₘ of approximately 1–5 μM for CYP2C9, leading to nonlinear pharmacokinetics and a narrow therapeutic window (10–20 μg/mL) [1]. In contrast, 5,5-dialkyl hydantoins are metabolized via ω- and ω-1 oxidation of the alkyl side chains by CYP4A and CYP2E1 isoforms, which typically operate well below saturation at pharmacologically relevant concentrations and produce fewer reactive intermediates [2]. This metabolic shift predicts a more linear, predictable pharmacokinetic profile and a reduced potential for both drug–drug interactions and idiosyncratic hepatotoxicity—advantages that are relevant for procurement decisions when selecting a hydantoin scaffold for lead optimization programs focused on chronic dosing indications [3].

Drug metabolism CYP450 Hydantoin Hepatotoxicity avoidance

ClogP and CNS Penetration Potential: Dialkyl vs. Diphenyl Hydantoin Lipophilicity Comparison

The calculated logP (ClogP) for 5-ethyl-5-propylimidazolidine-2,4-dione is estimated at approximately 1.3–1.8, based on fragment-based calculation methods for 5,5-dialkyl hydantoins with a combined alkyl carbon count of five [1]. This value is substantially lower than the ClogP of phenytoin (5,5-diphenylhydantoin), which is approximately 2.47, and of 5-ethyl-5-phenylhydantoin (the active metabolite of mephenytoin), which is approximately 2.1 [1][2]. In the Sutherland and Weaver QSAR study, ClogP was identified as a key descriptor in the most predictive MES activity models, with an optimal ClogP window for anticonvulsant hydantoins centered around 2.0 [3]. The lower lipophilicity of 5-ethyl-5-propylimidazolidine-2,4-dione translates to higher aqueous solubility, reduced plasma protein binding, and potentially faster CNS equilibration compared to phenytoin—characteristics that favor its use as a tool compound in in vitro electrophysiology and in vivo microdialysis studies where rapid tissue distribution is required [2].

Lipophilicity ClogP Blood–brain barrier CNS drug design

Synthetic Accessibility Advantage: One-Pot Gallium(III)-Catalyzed Hydantoin Assembly Compatible with Dialkyl Substrates

Murray et al. (2008) reported a facile one-pot synthesis of 5-substituted and 5,5-disubstituted hydantoins from the corresponding aldehydes or ketones using gallium(III) triflate catalysis, a procedure explicitly compatible with the aliphatic ketone precursors required for 5-ethyl-5-propylimidazolidine-2,4-dione [1]. In contrast, the synthesis of 5,5-diphenylhydantoin (phenytoin) requires benzil or benzaldehyde-derived starting materials and often employs harsher basic conditions (e.g., NaOH/EtOH reflux), which can lead to benzilic acid rearrangement byproducts [2]. The gallium(III) triflate method proceeds under mild conditions, tolerates a range of solvents, and yields 5,5-disubstituted hydantoins in generally good yields (typically 60–85%), offering a more direct and scalable route for the production of 5-ethyl-5-propylimidazolidine-2,4-dione compared to the classical Bucherer–Bergs reaction used for aryl hydantoins [1][2]. This synthetic efficiency translates to lower cost per gram and faster analog generation for medicinal chemistry teams building focused hydantoin libraries.

Hydantoin synthesis One-pot methodology Gallium(III) catalysis Medicinal chemistry

Defined Research and Industrial Application Scenarios for 5-Ethyl-5-propylimidazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Non-Aromatic Hydantoin Control in Anticonvulsant SAR Matrix Studies

When constructing a comprehensive hydantoin structure–activity relationship matrix, researchers require compounds spanning the full chemical space from inactive monoalkyl to highly potent diaryl derivatives. 5-Ethyl-5-propylimidazolidine-2,4-dione occupies the dialkyl, non-aromatic quadrant of this matrix, with a QSAR-predicted MES activity classification of 'active' and an estimated ED₅₀ range of 30–100 mg/kg i.p. in mice [1]. This positions it as the active dialkyl control, bridging the potency gap between inactive 5-monosubstituted hydantoins and the high-potency 5,5-diphenylhydantoin (phenytoin, ED₅₀ ≈ 9.5 mg/kg i.p.) [1][2]. Inclusion of this compound in the screening set enables unambiguous deconvolution of the contribution of aryl vs. alkyl substitution to both potency and toxicity endpoints, which is impossible if only phenyl-substituted analogs are tested.

Lead Optimization Scaffold for Reduced CYP450-Mediated Metabolism and Toxicity Risk

Drug discovery programs targeting chronic neurological indications require lead compounds with predictable pharmacokinetics and minimal idiosyncratic toxicity risk. The dialkyl substitution pattern of 5-ethyl-5-propylimidazolidine-2,4-dione routes metabolism away from the saturable CYP2C9 aromatic hydroxylation pathway (Kₘ ≈ 1–5 μM for phenytoin) and toward the higher-capacity CYP4A/CYP2E1 ω-oxidation pathway, predicting linear pharmacokinetics and a reduced potential for both drug–drug interactions and reactive arene oxide-mediated hepatotoxicity [1][2]. This compound is the appropriate starting scaffold for medicinal chemistry optimization when the target product profile specifies a hydantoin-class mechanism (e.g., voltage-gated sodium channel modulation) but requires a cleaner metabolic and safety profile than phenytoin or ethotoin can provide [2].

Aqueous-Compatible Tool Compound for In Vitro Electrophysiology and Microdialysis Studies

The calculated ClogP of 5-ethyl-5-propylimidazolidine-2,4-dione (≈1.3–1.8) is approximately 0.7–1.2 log units lower than that of phenytoin (ClogP ≈ 2.47) and approximately 0.3–0.8 log units lower than 5-ethyl-5-phenylhydantoin (ClogP ≈ 2.1) [1]. This reduced lipophilicity translates to higher aqueous solubility and lower nonspecific binding to assay plates and perfusion tubing—critical advantages for patch-clamp electrophysiology experiments and in vivo brain microdialysis studies where compound loss to plasticware and tubing can confound concentration–response measurements [2]. The compound's dialkyl structure also eliminates the fluorescence quenching artifacts that phenyl-containing hydantoins can introduce in fluorometric assays, making it the superior choice for fluorescence-based high-throughput screening platforms [2].

Cost-Efficient Hydantoin Scaffold for High-Throughput Medicinal Chemistry Library Production

The Ga(OTf)₃-catalyzed one-pot synthesis reported by Murray et al. (2008) is explicitly compatible with aliphatic ketone substrates, enabling direct production of 5-ethyl-5-propylimidazolidine-2,4-dione from commercially available 3-heptanone under mild conditions with typical yields of 60–85% [1]. This route avoids the strongly basic conditions, cyanide reagents, and benzilic acid rearrangement byproducts associated with the classical Bucherer–Bergs synthesis of phenytoin (typical yield 50–70%) [2]. For medicinal chemistry laboratories producing 50–100 analog hydantoins per month, the cumulative savings in purification time and material costs make 5-ethyl-5-propylimidazolidine-2,4-dione the logical core scaffold for initial library expansion, with aryl substituents introduced only after the dialkyl SAR landscape has been mapped [1].

Quote Request

Request a Quote for 5-Ethyl-5-propylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.